Erk5-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ERK5-IN-1の合成には、重要な中間体の調製とその後のカップリング反応を含むいくつかのステップが含まれます。 最終段階では、調製した中間体をカップリングして、目的のthis compound化合物を形成します 。 This compoundの工業生産方法には、収量と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれる場合があります .

化学反応の分析

ERK5-IN-1は、酸化、還元、置換反応を含むさまざまな化学反応を起こします 。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます 。 これらの反応から形成される主な生成物は、化合物に存在する特定の官能基と使用される反応条件によって異なります 。 たとえば、this compoundの酸化は、対応するケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアミンの生成につながる可能性があります .

科学研究への応用

化学において、this compoundは、ERK5のさまざまな細胞プロセスにおける役割を研究し、改善された効力と選択性を備えた新しい阻害剤を開発するためのツール化合物として使用されています 。 生物学において、this compoundは、ERK5によって調節されるシグナル伝達経路とその細胞増殖、分化、生存への影響を調査するために使用されます 。 医学において、this compoundは、乳がん、肺がん、メラノーマなど、さまざまながんの治療における治療薬として有望であることが示されています .

科学的研究の応用

Therapeutic Potential in Cancer Treatment

Research indicates that targeting ERK5 with inhibitors like Erk5-IN-1 may provide therapeutic benefits in various cancer types:

- Breast Cancer : Studies have shown that high levels of ERK5 are predictive markers for metastatic breast cancer. Inhibition of ERK5 can reduce the proliferation of triple-negative breast cancer cells, suggesting its potential as a therapeutic target .

- Lung and Pancreatic Cancer : Preclinical studies demonstrated that knocking out ERK5 in genetically engineered mouse models resulted in fewer tumors compared to controls. Furthermore, combining this compound with MEK inhibitors showed synergistic effects on tumor inhibition in KRAS-mutated lung and pancreatic cancers .

- Endometrial Cancer : Recent findings indicate that ERK5 inhibitors can suppress tumor growth in endometrial cancer xenografts, highlighting their potential for treating this malignancy .

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties:

In terms of selectivity, this compound has a KINOMEscan selectivity score indicating minimal off-target effects on other kinases such as LRRK2 and BRD4 . This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 1: Summary of Key Studies Involving this compound

| Study | Cancer Type | Findings | |

|---|---|---|---|

| Study A | Breast Cancer | High ERK5 levels correlate with metastasis; this compound reduces cell proliferation | Supports ERK5 as a target for therapy |

| Study B | Lung Cancer | Knockout models show reduced tumor incidence; combination with MEK inhibitors enhances effect | Suggests potential for combination therapies |

| Study C | Endometrial Cancer | Inhibitor reduces tumor growth in xenograft models | Validates use in specific cancer types |

作用機序

ERK5-IN-1は、ERK5のキナーゼ活性を阻害することにより効果を発揮し、これにより、さまざまな細胞プロセスに関与する下流基質のリン酸化を阻害します 。 ERK5は、ERK5の活性化ループ内のTEYモチーフをリン酸化する、ミトゲン活性化タンパク質キナーゼキナーゼ5(MEK5)によって活性化されます 。 活性化されると、ERK5は核に移行し、細胞増殖、分化、生存に関与する標的遺伝子の転写を調節します 。 ERK5を阻害することにより、this compoundはこれらのシグナル伝達経路を阻害し、腫瘍の増殖と転移を抑制します .

類似の化合物との比較

This compoundは、ERK5とLRRK2に対する高い効力と選択性により、ERK5阻害剤の中で独特です 。 他の類似の化合物には、ERK5も阻害しますが、効力が低いXMD8-92が含まれます 。 さらに、this compoundは、ERK5の補償的活性化を阻害することにより、ERK1/2を標的とするものなど、他のキナーゼ阻害剤に対する耐性を克服することが示されています 。 これにより、this compoundは、がんやその他の疾患におけるERK5の役割を研究し、新しい治療戦略を開発するための貴重なツールとなります .

参考文献

類似化合物との比較

ERK5-IN-1 is unique among ERK5 inhibitors due to its high potency and selectivity for ERK5 and LRRK2 . Other similar compounds include XMD8-92, which also inhibits ERK5 but with lower potency . Additionally, this compound has been shown to overcome resistance to other kinase inhibitors, such as those targeting ERK1/2, by inhibiting the compensatory activation of ERK5 . This makes this compound a valuable tool for studying the role of ERK5 in cancer and other diseases and for developing new therapeutic strategies .

References

生物活性

Erk5-IN-1 is a selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention due to its potential therapeutic applications in various cancers and its unique biological activities.

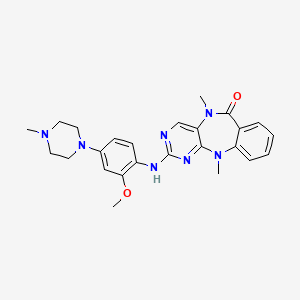

- Chemical Name : 11-Cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one

- CAS Number : 1435488-37-1

- Purity : ≥98%

This compound inhibits ERK5 activity by targeting its autophosphorylation and enzymatic functions. It has an EC50 value of 90 nM for inhibiting EGFR-induced ERK5 autophosphorylation and an IC50 value of 162 nM for ERK5 enzymatic activity. Notably, it exhibits at least a 30-fold selectivity for ERK5 over LRRK2 in cell-based assays, making it a promising candidate for therapeutic applications without significant off-target effects .

Role in Cancer

The MEK5/ERK5 signaling pathway is implicated in various cancer types, with elevated ERK5 levels associated with poor prognosis and tumor progression. Studies have shown that:

- Prostate Cancer : Inhibition of ERK5 significantly reduces the motility and invasive capabilities of prostate cancer cells (PC3) in vitro and decreases metastasis formation in vivo .

- Melanoma : Genetic silencing or pharmacological inhibition of ERK5 results in reduced growth of melanoma cells, regardless of BRAF mutation status. This suggests that ERK5 is a critical player in melanoma progression .

- Non-Small Cell Lung Cancer (NSCLC) : Research indicates that ERK5 mediates pro-tumorigenic phenotypes in NSCLC, with its inhibition leading to decreased tumor growth and improved responses to therapies targeting other pathways .

Cardiovascular Development

ERK5 is essential for cardiovascular development. Knockout studies have demonstrated that loss of ERK5 leads to significant defects in heart development and endothelial integrity, ultimately resulting in embryonic lethality . In vitro studies suggest that ERK5 is crucial for preventing apoptosis and mediating shear stress signaling in endothelial cells.

Study on Melanoma

A pivotal study by Tusa et al. (2018) highlighted the role of ERK5 in melanoma. The researchers observed that pharmacological inhibition of the MEK5/ERK5 pathway led to substantial reductions in tumor growth in xenograft models, emphasizing the potential of this compound as a therapeutic agent against melanoma .

Study on Prostate Cancer

In another study focusing on prostate cancer, downregulation or inhibition of ERK5 was shown to impair cell motility and invasion significantly. The findings suggest that targeting the MEK5/ERK5 pathway could be a viable strategy for treating advanced prostate cancer .

Summary Table of Biological Activities

特性

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPGANIPBKTNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。